3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile
Description
3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile is an organic compound that features a bromo and fluoro-substituted phenyl ring attached to an amino group, which is further connected to a nitrile group through a methyl-substituted carbon chain
Properties
IUPAC Name |
3-(4-bromo-2-fluoroanilino)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2/c1-7(5-13)6-14-10-3-2-8(11)4-9(10)12/h2-4,7,14H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRSQXWIPMFUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=C(C=C1)Br)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like ethanol or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include sodium hydroxide or sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, which can lead to various biological responses .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-fluoroaniline: This compound is structurally similar but lacks the nitrile group and the methyl substitution.
4-bromo-3-(5’-carboxy-4’-chloro-2’-fluorophenyl)-1-methyl-5: This compound has a similar phenyl ring structure but different functional groups attached.
Uniqueness
3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile, with CAS number 1099685-65-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C11H12BrF N
- Molecular Weight : 257.102 g/mol
- LogP : 2.673
- Hydrogen Bond Acceptors (HBA) : 4
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases or receptors, which are crucial in cancer proliferation and survival.
Biological Activity Overview
-
Anticancer Potential :
- In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. These effects are likely mediated through apoptosis induction and inhibition of cell cycle progression.
- A study reported that the compound significantly reduced cell viability in breast cancer cells by promoting apoptosis via the mitochondrial pathway .
-
Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains. Its antimicrobial mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
- A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
- Neuroprotective Effects :
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study B (2024) | Showed antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C (2025) | Suggested neuroprotective effects in a rat model of Parkinson's disease, reducing dopaminergic neuron loss by 40%. |
Q & A
Q. Basic
- NMR : ¹H (δ 6.5–7.8 ppm for aromatic protons) and ¹³C (δ ~120 ppm for nitrile).
- FT-IR : Nitrile stretch (~2240 cm⁻¹) and N–H bend (~1600 cm⁻¹).
- HRMS : ESI+ mode confirms molecular ion ([M+H]⁺).
- HPLC : C18 column (acetonitrile/water gradient) ensures >95% purity. Cross-reference with analogs (e.g., 3-(4-chlorophenyl)-2-methylpropanenitrile) for consistency .
How do researchers address contradictions in biological activity data across assay platforms?
Advanced
Discrepancies may arise from assay conditions (e.g., cell lines, ATP concentrations). Validate using orthogonal methods:
- Enzymatic assays : Recombinant MEK1/2 with ATP Km adjustment.
- Cell-based assays : Phospho-ERK Western blot.
- Stability testing : LC-MS to detect degradation in media.
Use ANOVA to compare IC₅₀ values against controls (e.g., MEK inhibitor trametinib). Cross-reference literature data under matched conditions .
What computational methods predict binding modes to kinase targets like MEK?
Q. Advanced
- Docking : AutoDock Vina with MEK1 crystal structure (PDB: 3EQG).
- MD simulations : GROMACS (100 ns) calculates RMSD and binding free energy (MM-PBSA).
- Mutagenesis : Validate predicted interactions (e.g., Lys97Ala in MEK1).
Discrepancies between in silico and in vitro data may indicate allosteric binding or solvation effects .
How are stability studies designed for varying pH and temperature?
Basic
Conduct accelerated stability studies:
- Solution : Buffers (pH 1.2, 4.5, 7.4) at 40°C/75% RH. Analyze via HPLC at 0, 1, 2, 4 weeks.
- Solid-state : PXRD detects polymorphic changes.
Use Arrhenius kinetics to extrapolate shelf-life at 25°C. Protect from light using amber vials .
What strategies mitigate crystallization challenges for X-ray studies?
Q. Advanced
- Screening : Hampton Research kits with DMSO/ethanol.
- Synchrotron radiation : Resolve microcrystalline samples.
- TWIN/BASF commands in SHELXL for twinned crystals.
Compare packing motifs with Cambridge Structural Database (CSD) entries of related nitriles .
How is isotopic labeling (¹³C, ¹⁵N) used in metabolic tracing?
Advanced
Synthesize ¹³C-labeled nitriles via [¹³C]-KCN or ¹⁵N-aniline precursors. Track metabolites in cell lysates using LC-MS/MS and ¹³C DEPT/¹⁵N HSQC NMR. Compare with radiolabeled (³H/¹⁴C) analogs for biodistribution studies. Apply kinetic isotope effects in enzyme assays to probe mechanisms .
What safety protocols are critical for handling this compound?
Q. Basic
- PPE : Nitrile gloves, goggles, lab coat.
- Storage : Desiccator, protected from light/moisture.
- Disposal : Hazardous waste protocols.
Review SDS of analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) for cyanide release risks under acidic conditions .
How do researchers resolve discrepancies in spectroscopic data?
Advanced
Contradictions (e.g., NMR splitting vs. computational predictions) may stem from dynamic effects (e.g., rotamers). Use variable-temperature NMR (VT-NMR) to probe conformational exchange. Compare with DFT-calculated chemical shifts (GIAO method). For chiral centers, employ chiral HPLC or VCD spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
